molecular formula C15H23BO4 B2591558 2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 149989-76-4

2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2591558
CAS No.: 149989-76-4
M. Wt: 278.16
InChI Key: RCIAXKIYNGWBOH-UHFFFAOYSA-N
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Description

The compound “2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as 2-Methoxy-4-(methoxymethoxy)-phenylboronic acid, pinacol ester . It has the IUPAC name 2-(2-methoxy-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)12-8-7-11(19-10-17-5)9-13(12)18-6/h7-9H,10H2,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been used in reactions such as the preparation of axially-chiral biarylphosphonates by asymmetric Suzuki coupling .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of derivatives of 2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been widely explored. For instance, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives demonstrates the compound's versatility in creating inhibitory agents against serine proteases, including thrombin, without involving S–B coordination and displaying only weak N–B coordination (Spencer et al., 2002). Similarly, the preparation of silanes containing two triflate groups through displacement reactions showcases the compound's utility in organometallic chemistry (Matyjaszewski & Chen, 1988).

Application in Sensing and Detection

A novel application involves the synthesis of a 4-substituted pyrene derivative for H2O2 detection in living cells. This compound demonstrates excellent sensitivity and selectivity for H2O2, highlighting its potential in biological and chemical sensing applications (Nie et al., 2020).

Optical Properties and Material Science

Further research includes the investigation into the optical properties of new compounds and their application in material science, such as the development of emission-tuned nanoparticles for bright fluorescence applications. These findings indicate significant potential in creating functional materials with specific optical properties (Fischer, Baier, & Mecking, 2013).

Novel Protecting Groups and Silylation Potential

Studies have also explored the 2,4,6-trimethoxyphenyl unit as a unique protecting group for silicon in synthesis, demonstrating its effectiveness and selectivity in organosilane chemistry. The research on (2,4,6-Trimethoxyphenyl)silanes highlights their silylation potential under mild conditions, showing promise for synthesis and chemical transformations (Popp et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-[[4-(methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)10-12-6-8-13(9-7-12)18-11-17-5/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIAXKIYNGWBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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